2'-methoxybiochanin A

Description

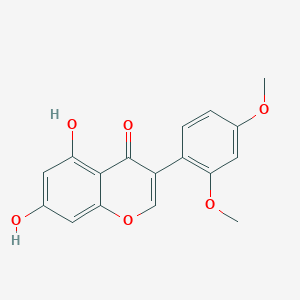

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-10-3-4-11(14(7-10)22-2)12-8-23-15-6-9(18)5-13(19)16(15)17(12)20/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUHDEMRGWYORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20658062 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61243-75-2 | |

| Record name | 3-(2,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20658062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Biosynthesis of 2 Methoxybiochanin a

Botanical Sources and Distribution, including Trifolium pratense

2'-Methoxybiochanin A is a naturally occurring isoflavone (B191592) found in a variety of plant species. It has been isolated from the heartwood of Dalbergia odorifera T. Chen and has also been identified in Salvia plebeia. acgpubs.orgstuartxchange.comresearchgate.net One of the most well-documented sources of this compound is red clover (Trifolium pratense), a herbaceous flowering plant belonging to the bean family, Fabaceae. wikipedia.org Red clover is native to the Old World but is now widely naturalized in many other regions. wikipedia.org Commercial extracts of red clover are known to contain several isoflavones, including biochanin A and formononetin. bioline.org.br

The distribution of isoflavonoids, including this compound, is most prominent in leguminous plants (Fabaceae). encyclopedia.pubfrontiersin.orgfrontiersin.org However, over 200 isoflavonoids have been identified in more than 50 non-leguminous plant families, indicating a broader, though less concentrated, distribution. frontiersin.org

Biosynthetic Pathways of Isoflavonoids in Plants

The biosynthesis of isoflavonoids like this compound is a complex process that originates from the general phenylpropanoid pathway. encyclopedia.pubfrontiersin.orgontosight.ai This pathway serves as the foundation for the production of a wide array of secondary metabolites in plants. encyclopedia.pub

Phenylpropanoid Pathway Precursors

The journey to isoflavonoid (B1168493) formation begins with the amino acid L-phenylalanine. encyclopedia.pubfrontiersin.org The core phenylpropanoid pathway involves a series of enzymatic steps to convert phenylalanine into p-coumaroyl-CoA, a key intermediate. encyclopedia.pubfrontiersin.org

Key Enzymes in the Phenylpropanoid Pathway:

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Deaminates phenylalanine to produce cinnamic acid. encyclopedia.pub |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. encyclopedia.pub |

| 4-coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. encyclopedia.pubfrontiersin.org |

This activated molecule, p-coumaroyl-CoA, stands at a critical metabolic junction, directing the flow of substrates towards various downstream biosynthetic pathways, including the one leading to isoflavonoids. encyclopedia.pubfrontiersin.org

Specific Enzymatic Steps Leading to Isoflavone Formation

From p-coumaroyl-CoA, the pathway branches into the flavonoid/isoflavonoid-specific route. The formation of the isoflavone core is a defining feature of this pathway, primarily occurring in leguminous plants. frontiersin.orgontosight.ai

Enzymatic Steps from p-Coumaroyl-CoA to Isoflavones:

| Enzyme | Abbreviation | Function |

| Chalcone (B49325) synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to produce naringenin (B18129) chalcone. encyclopedia.pub This is a rate-limiting step. |

| Chalcone isomerase | CHI | Converts naringenin chalcone into the flavanone (B1672756) naringenin. encyclopedia.puboup.com |

| Isoflavone synthase | IFS | A key enzyme that catalyzes the aryl migration of the B-ring from the C-2 to the C-3 position of the flavanone, forming a 2-hydroxyisoflavanone (B8725905) intermediate. encyclopedia.pubfrontiersin.orgnih.gov This is a critical step that distinguishes isoflavonoid biosynthesis. frontiersin.org |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates the unstable 2-hydroxyisoflavanone intermediate to form the stable isoflavone scaffold, such as daidzein (B1669772) or genistein (B1671435). encyclopedia.pubnih.govnih.gov |

The core isoflavones, such as daidzein and genistein, serve as precursors for a vast array of more complex isoflavonoids through subsequent modification reactions. encyclopedia.pub

Methylation Mechanisms in Isoflavone Biosynthesis

Methylation is a crucial modification reaction that contributes to the structural diversity of isoflavonoids. ontosight.ai This process is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the isoflavone structure. nih.gov The majority of naturally occurring isoflavonoids are O-methylated. nih.gov

The biosynthesis of this compound involves specific methylation steps. While the precise sequence of all enzymatic reactions leading to this compound is not fully elucidated in all plant species, the general mechanisms of isoflavone methylation are understood. There are different types of isoflavone O-methyltransferases that act on specific hydroxyl groups of the isoflavone core. For example, isoflavone 4'-O-methyltransferase (EC 2.1.1.46) catalyzes the methylation of the 4'-hydroxyl group on the B-ring of an isoflavone. wikipedia.org Another well-characterized enzyme is isoflavone 7-O-methyltransferase (EC 2.1.1.150), which methylates the 7-hydroxyl group on the A-ring. wikipedia.org The formation of this compound would require the action of an O-methyltransferase that specifically methylates the 2'-hydroxyl group of its precursor, biochanin A.

Factors Influencing Plant Accumulation and Secondary Metabolism of this compound

The production and accumulation of isoflavonoids, including this compound, are not static processes. They are dynamically regulated by a variety of internal and external factors. frontiersin.orgnih.gov

Environmental and Biotic Stressors:

The biosynthesis of isoflavonoids is often induced as a defense mechanism in plants. frontiersin.orgfrontiersin.orgnih.gov These compounds can act as phytoalexins, which are antimicrobial substances that accumulate in response to pathogen attack. frontiersin.orgontosight.ainih.gov

Biotic Elicitors: Fungal infections or the application of elicitors (molecules that trigger a defense response) from fungal cell walls can significantly increase the production of isoflavonoids. nih.govconicet.gov.arphytojournal.com For instance, treating alfalfa with a fungal elicitor leads to the rapid accumulation of the phytoalexin medicarpin. nih.gov The effectiveness of an elicitor can depend on its concentration, with optimal levels needed to induce production without causing cell death. phytojournal.com

Abiotic Stress: Environmental stressors also play a crucial role. frontiersin.orgnih.gov

UV Radiation: Exposure to UV radiation can induce isoflavonoid biosynthesis. ontosight.airesearchgate.net

Drought: Water deficit can affect isoflavone levels, although the response can be complex and dependent on the severity and timing of the stress. oup.com Moderate drought has been shown to promote the biosynthesis of isoflavonoids. mdpi.com

Temperature: High temperatures have been observed to decrease the concentration of seed isoflavones in soybean.

Nutrient Availability: Deficiencies in nutrients like nitrogen and phosphorus can regulate isoflavonoid biosynthesis. frontiersin.org

Developmental and Genetic Factors:

Plant Development: The accumulation of isoflavonoids can vary depending on the developmental stage of the plant. nih.gov

Genetic Makeup: The genetic background of a plant variety significantly influences its capacity for isoflavone production. 137.189.43researchgate.net For example, wild soybeans are known to have higher seed isoflavone content than cultivated varieties. 137.189.43nih.gov

Hormonal Signals: Plant hormones are also involved in regulating isoflavonoid accumulation. frontiersin.orgnih.gov

Metabolic Trade-offs:

The production of secondary metabolites like isoflavonoids can be influenced by the plant's primary metabolic demands. There can be a trade-off between biomass production (growth) and the allocation of resources to secondary metabolism. 137.189.43nih.gov For instance, in soybean seeds, higher carbohydrate content appears to favor isoflavone production, whereas high protein and oil content is associated with lower isoflavone levels. 137.189.43researchgate.netnih.gov

Synthetic Methodologies and Chemical Modifications of 2 Methoxybiochanin a

Chemical Synthesis of 2'-Methoxybiochanin A

The chemical synthesis of this compound involves two primary challenges: the construction of the isoflavone (B191592) core and the precise, regioselective placement of the methoxy (B1213986) group on the 2'-position of the B-ring.

The isoflavone skeleton is characterized by a 3-phenylchroman-4-one structure. rsc.org Various synthetic strategies have been developed to construct this core, moving from traditional methods to more modern catalytic approaches.

Key synthetic strategies include:

Deoxybenzoin and Chalcone (B49325) Routes : Traditionally, isoflavones are synthesized from 2-hydroxyphenyl benzyl (B1604629) ketone (deoxybenzoin) and chalcone precursors. rsc.orgresearchgate.net The chalcone route often involves an oxidative rearrangement to achieve the 1,2-aryl migration necessary for the isoflavone framework. rsc.org

Catalytic Cross-Coupling Reactions : Modern methods frequently employ metal-catalyzed cross-coupling reactions, which offer high efficiency and versatility. These include Suzuki-Miyaura, Negishi, and Stille reactions. rsc.org For instance, the Suzuki-Miyaura coupling of 3-iodochromones with various phenylboronic acids is a powerful method for divergent synthesis of isoflavone derivatives. nih.govacs.org Similarly, the Negishi cross-coupling has been successfully used to synthesize biochanin A by reacting a C-3 zincated chromone (B188151) with p-methoxyphenyl iodide. rsc.org

Rearrangement of Benzofurans : Another advanced strategy involves the tandem demethylation and ring-opening/cyclization of methoxybenzoylbenzofurans to form the isoflavone core. rsc.org

Achieving regioselectivity in the introduction of the 2'-methoxy group is a significant synthetic hurdle. The position of this group is crucial for the compound's biological activity.

Synthesis from Pre-functionalized Precursors : A common strategy is to begin the synthesis with a B-ring precursor that already contains the desired 2'-methoxy group. For example, the synthesis of the related 2'-methoxyisoflavone, glaziovianin A, was achieved by condensing an acetophenone (B1666503) derivative with a benzoquinone that already possessed the 2'-methoxy substituent. rsc.org This approach ensures the correct positioning of the methoxy group from the outset, avoiding complex regioselectivity issues later in the synthesis.

Biomimetic and Catalytic Methylation : While challenging in chemical synthesis, nature offers clues through enzymatic pathways. Certain O-methyltransferase (OMT) enzymes exhibit high regioselectivity. For instance, an OMT from Glycyrrhiza uralensis preferentially methylates the 2'-hydroxyl group of an isoflavone precursor. smolecule.com Research into mimicking these enzymes with catalytic systems, such as copper-based catalysts, aims to replicate this selectivity in a laboratory setting. smolecule.com

Strategies for Isoflavone Core Synthesis

Derivatization and Analog Synthesis of this compound

Derivatization involves chemically modifying the this compound structure to create new analogs. nih.gov This process is essential for enhancing physicochemical properties like solubility and bioavailability and for exploring structure-activity relationships. nih.govnih.gov

Various parts of the isoflavone scaffold can be targeted for modification to generate a diverse library of compounds.

Modification of Hydroxyl Groups : The hydroxyl groups on the isoflavone A-ring are common targets for derivatization. Reactions such as alkylation or esterification can be performed to modify the polarity and hydrogen-bonding capabilities of the molecule. nih.gov

Late-Stage Functionalization : Modern synthetic methods allow for the introduction of functional groups, such as prenyl groups, at a late stage in the synthesis after the core isoflavone structure is complete. nih.gov This is particularly useful for creating complex natural product analogs.

Molecular Hybridization : This strategy involves combining the isoflavone scaffold with other known pharmacophores or bioactive molecules to create hybrid compounds with potentially novel or synergistic activities. nih.gov

O-Methylation : The addition of methoxy groups is a key modification. Studies have shown that O-methylation can increase metabolic stability and membrane permeability, thereby enhancing bioavailability and biological activity. nih.gov For example, the biotransformation of 8-hydroxydaidzein using an O-methyltransferase produced two new methoxy-isoflavones, demonstrating a method for generating novel derivatives. nih.govnih.gov

Beyond simple derivatization, research also focuses on creating entirely new molecular frameworks based on the isoflavone structure. This involves more significant structural changes to explore new chemical space and identify novel bioactive scaffolds. nih.gov One key strategy is the replacement of the B-ring with other aromatic or heterocyclic ring systems. nih.gov This can fundamentally alter the shape and electronic properties of the molecule, leading to interactions with new biological targets. Such diversification can be guided by computational methods like scaffold hopping to design molecules that retain key binding features while possessing a novel core structure. nih.gov

Structural Modification Strategies

Structure-Activity Relationship Studies of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological effects. gardp.orgresearchgate.net For this compound and its analogs, these studies provide critical insights into how modifications influence activity.

Importance of Methoxy Groups : The presence and position of methoxy groups are known to significantly affect the biological activity of flavonoids. O-methylation can enhance a compound's metabolic stability and ability to cross cell membranes, which often leads to greater bioavailability and efficacy. nih.gov The 2'-methoxy substitution on the B-ring is a distinguishing feature of this compound that influences its interaction with biological targets compared to other isoflavones. smolecule.com

Influence of Hydroxyl Groups : The number and location of hydroxyl groups on the isoflavone rings are also critical determinants of activity. SAR studies on other phenolic compounds have demonstrated that these groups are crucial for interactions with cellular targets and can significantly impact properties like antioxidant capacity and cytotoxicity. uc.pt

Analog Activity : Studies on analogs provide direct evidence for SAR. In one study, two closely related methoxy-isoflavones, 7,4'-dihydroxy-8-methoxy-isoflavone and 8,4'-dihydroxy-7-methoxy-isoflavone, were synthesized and tested for their effects on melanogenesis. nih.gov Both compounds showed activity, but 7,4'-dihydroxy-8-methoxy-isoflavone exhibited a more potent inhibitory effect, highlighting how the precise placement of methoxy and hydroxyl groups dictates the level of biological response. nih.govnih.gov

Molecular and Cellular Biological Investigations of 2 Methoxybiochanin a

Mechanisms of Action at the Molecular Level

The isoflavone (B191592) 2'-methoxybiochanin A engages in a variety of molecular interactions that underpin its biological effects. Its mechanisms of action involve direct binding to cellular receptors and the modulation of numerous intracellular signaling pathways. These interactions can lead to changes in gene expression and protein activity, ultimately influencing cellular processes such as inflammation, cell cycle progression, and programmed cell death.

This compound's interaction with cellular receptors is a key aspect of its molecular activity. Like other isoflavones, it is recognized for its ability to bind to estrogen receptors (ERs). biosynth.com There are two primary types of estrogen receptors, ERα and ERβ, which are encoded by separate genes. nih.gov These receptors function as ligand-activated transcription factors that bind to specific DNA sequences known as estrogen response elements (EREs) to regulate gene expression. nih.gov The binding of this compound to these receptors can initiate or inhibit the transcription of estrogen-responsive genes, depending on the cellular context and the specific receptor subtype involved. biosynth.com It has been noted that some isoflavones exhibit weak affinities for estrogen receptors. mdpi.com

In addition to estrogen receptors, this compound also interacts with the aryl hydrocarbon receptor (AhR). biosynth.com The AhR is a ligand-activated transcription factor that plays a significant role in cellular responses to environmental toxins. nih.govwikipathways.org In its inactive state, AhR resides in the cytoplasm in a complex with other proteins. wikipathways.orgwikipedia.org Upon binding to a ligand, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) protein. wikipedia.org This complex then binds to specific DNA sequences, leading to the regulation of target gene expression. The interaction of this compound with AhR can influence a range of physiological and pathological processes, including the metabolism of xenobiotics and cell differentiation. nih.govnih.gov

This compound exerts significant influence over multiple signal transduction pathways, which are fundamental to the regulation of cellular activities. These pathways, when modulated, can lead to diverse biological outcomes.

The compound has been shown to modulate key inflammatory signaling cascades. One of the primary targets is the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com NF-κB is a crucial transcription factor family that orchestrates immune and inflammatory responses. wikipedia.orgdovepress.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.orgyoutube.com Various stimuli, including inflammatory cytokines and pathogens, can trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, leading to their degradation and the release of NF-κB for nuclear translocation and subsequent gene transcription. wikipedia.orgyoutube.com this compound can interfere with this process, thereby suppressing the expression of pro-inflammatory genes.

The mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are also affected. wikipedia.orgnih.gov These pathways are critical in transducing extracellular signals to the cellular machinery that governs processes like inflammation and cell proliferation. wikipedia.orgnih.govresearchgate.net By modulating MAPK signaling, this compound can influence the production of inflammatory mediators. mdpi.com

Furthermore, this compound impacts the cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.govcvphysiology.comijbs.com The expression of COX-2 is often upregulated during inflammatory conditions. cvphysiology.com Similarly, iNOS produces nitric oxide, a molecule involved in inflammation and immune responses. By regulating these pathways, this compound can reduce the production of these inflammatory molecules.

| Signaling Pathway | Key Proteins/Enzymes | Effect of this compound |

|---|---|---|

| NF-κB | NF-κB, IκB, IKK | Inhibition of activation and nuclear translocation |

| MAPK | ERK, JNK, p38 | Modulation of phosphorylation and activity |

| COX-2 | COX-2 | Downregulation of expression and activity |

| iNOS | iNOS | Downregulation of expression |

This compound has demonstrated the ability to influence the cell cycle, the tightly regulated process by which cells duplicate their contents and divide. This regulation is achieved through its interaction with key cell cycle regulatory proteins and checkpoints. The cell cycle is composed of distinct phases (G1, S, G2, and M), and its progression is governed by complexes of cyclins and cyclin-dependent kinases (CDKs).

Research indicates that the compound can induce cell cycle arrest at specific phases. This is often accomplished by modulating the expression and activity of proteins such as cyclins and CDKs. For instance, a decrease in the levels of certain cyclins or an increase in the expression of CDK inhibitors can halt the cell cycle, preventing cell proliferation.

The compound is capable of inducing programmed cell death through two primary mechanisms: apoptosis and autophagy.

Apoptosis , or programmed cell death, is a highly regulated process essential for tissue homeostasis. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. This compound has been observed to trigger apoptosis by influencing key proteins in these pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com The activation of caspases, a family of proteases that execute the apoptotic process, is a central event. areeo.ac.irfrontiersin.org The release of cytochrome c from the mitochondria is another critical step in the intrinsic pathway, often mediated by the mitochondrial apoptosis-induced channel (MAC). wikipedia.org

Autophagy is a cellular self-digestion process where cytoplasmic components are degraded and recycled. mdpi.com This process involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cellular material and fuses with a lysosome to form an autolysosome, where the contents are degraded. mdpi.com The conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Studies have shown that some compounds can induce autophagy, which can either promote cell survival under stress or lead to cell death. cansa.org.za The induction of autophagy can be a complex response to cellular stress and can sometimes be a precursor or an alternative to apoptosis.

| Pathway | Key Markers/Events | Observed Effects |

|---|---|---|

| Apoptosis | Caspase activation, Cytochrome c release, Changes in Bcl-2 family proteins | Induction of both intrinsic and extrinsic pathways |

| Autophagy | LC3-I to LC3-II conversion, Autophagosome formation | Stimulation of autophagic processes |

This compound plays a role in modulating the cellular response to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. wikipedia.orgmdpi.com ROS are highly reactive molecules, such as superoxide (B77818) anions (O2•−), hydroxyl radicals (•OH), and hydrogen peroxide (H2O2), that can damage cellular components like DNA, lipids, and proteins. mdpi.comwikipedia.orgsmw.ch

The compound can influence oxidative stress through multiple mechanisms. It has been shown to affect the generation of ROS. nih.gov In some contexts, it may lead to an increase in intracellular ROS levels, which can trigger apoptotic cell death. nih.gov Conversely, it can also exhibit antioxidant properties by enhancing the activity of antioxidant enzymes or by directly scavenging free radicals, thereby reducing oxidative damage. The cellular redox state, often represented by the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), is a critical determinant of cellular function and can be influenced by this compound. nih.gov The modulation of transcription factors involved in the oxidative stress response, such as nuclear factor erythroid 2-related factor 2 (Nrf2), is another potential mechanism of action. ntnu.nonih.gov

Modulation of Signal Transduction Pathways

Calcium Signaling and Ion Channel Modulation

The activity of ion channels, which are crucial for cellular signaling, can be regulated by various factors. nih.gov This regulation is vital for the function of excitable cells like neurons and muscle cells, but it also occurs in many other cell types. nih.gov The mechanisms of ion channel modulation are diverse and can involve direct coupling with receptors, covalent modifications like phosphorylation, or interactions with G-proteins. nih.gov

Voltage-gated ion channels are a class of transmembrane proteins that are activated by changes in the electrical membrane potential. wikipedia.org These channels are essential in excitable cells for propagating electrical signals. wikipedia.org Specific channels for sodium (Na+), potassium (K+), calcium (Ca2+), and chloride (Cl−) ions have been identified. wikipedia.org Calcium channels, in particular, are involved in generating action potentials and regulating a variety of biochemical processes by controlling intracellular Ca2+ concentrations. wikipedia.org

Chloride channels are involved in maintaining ionic homeostasis and regulating cell volume. nih.gov Cyclic nucleotide-gated (CNG) ion channels are nonselective cation channels that respond to the binding of cyclic nucleotides like cGMP and cAMP and are important in sensory transduction. wikipedia.org

Enzyme Inhibition and Activation Profiling

Enzyme inhibitors are molecules that decrease the activity of enzymes, while activators increase it. bgc.ac.in Inhibition can be reversible or irreversible. ucl.ac.uk Reversible inhibitors, which can be competitive, non-competitive, or uncompetitive, dissociate from the enzyme, while irreversible inhibitors typically form a permanent covalent bond. bgc.ac.inucl.ac.uk The study of enzyme kinetics, often using models like the Michaelis-Menten equation, is crucial for understanding how these molecules interact with enzymes and for developing therapeutic agents. americanpeptidesociety.orgwikipedia.org

Identification of Specific Enzyme Targets (e.g., kinases, reductases)

Research has identified several enzyme targets for various compounds, though specific targets for this compound are not extensively detailed in the provided results. For instance, sauchinone (B172494) has been shown to inhibit cytochrome P450 enzymes like CYP2B6, 2C19, 2E1, and 3A4. mdpi.com DNA topoisomerase II enzymes are another important target for cancer chemotherapy. nih.gov

A study on Salvia plebeia mentioned the isolation of 2'-hydroxy-5'-methoxybiochanin A, a related compound, but did not specify its direct enzyme targets. stuartxchange.com Another document lists 2'-hydroxy-5'-methoxybiochanin A in the context of compositions for promoting cell proliferation but does not detail its enzymatic interactions. googleapis.com While general information on enzyme inhibition is available, specific kinase or reductase targets for this compound are not explicitly identified in the search results.

Kinetic Studies of Enzyme Interaction

Kinetic studies are essential for characterizing the interaction between an inhibitor and an enzyme, determining parameters like the Michaelis constant (K_m) and the maximum reaction rate (V_max). americanpeptidesociety.orgwikipedia.org For example, kinetic studies of gemcitabine (B846) with deoxycytidine kinase and cytidine (B196190) deaminase revealed its K_m values and the inhibitory effects of other compounds. nih.gov Similarly, detailed kinetic analyses of carboxypeptidase A demonstrated significant differences in its catalytic efficiency between its crystalline and solution states. nih.gov

While the principles of enzyme kinetics are well-established, specific kinetic data for the interaction of this compound with any particular enzyme are not present in the provided search results. Such studies would be necessary to understand its mechanism of action as an enzyme inhibitor or activator. bgc.ac.inucl.ac.ukjuniperpublishers.comlibretexts.org

Cellular Responses and Phenotypic Effects (in vitro studies)

In vitro studies are crucial for understanding the effects of chemical compounds on cellular behavior. These studies can reveal a compound's impact on cell proliferation, morphology, cell cycle progression, and apoptosis. For example, in vitro studies of 2-methoxyestradiol (B1684026) on esophageal carcinoma cells showed that it reduced cell numbers, induced apoptosis, and caused cell cycle arrest in the G2/M phase. nih.gov

The provided search results contain limited specific information on the in vitro cellular responses and phenotypic effects of this compound. One document mentions 2'-hydroxy-5'-methoxybiochanin A in a list of compounds within a composition intended to promote cell proliferation, but does not provide detailed in vitro data on its specific effects. googleapis.com The phenotypic effects of mutations, such as antibiotic resistance, can often be predictable, though exceptions exist where the genetic background of the cell line is critical. nih.gov

A study on Salvia plebeia, which contains 2'-hydroxy-5'-methoxybiochanin A, notes that the plant has been studied for various properties, including anti-tumor effects, but does not isolate the effects of this specific compound. stuartxchange.com Detailed in vitro studies focusing solely on this compound are needed to elucidate its specific cellular and phenotypic effects.

Scientific Investigations into this compound Remain Largely Undocumented in Publicly Accessible Research

Efforts to compile a detailed scientific article on the molecular and cellular biological activities of the chemical compound this compound have been unsuccessful due to a significant lack of available research data in publicly accessible domains.

Despite a comprehensive search for literature pertaining to its specific biological effects, no substantial scientific studies, data, or research findings could be located for "this compound." The requested article, intended to focus on the anti-proliferative, anti-inflammatory, antioxidant, vasorelaxant, and immune cell interaction properties of this specific compound, cannot be generated based on the current scientific record available through broad searches.

The structured outline for the article included the following sections:

Interactions with Immune Cell Subsets

Searches for data related to these specific activities for this compound did not yield any relevant results. The inquiries returned general information regarding the methodologies used to assess these biological effects—such as the use of various cancer cell lines for anti-proliferative studies nih.govplos.orgmdpi.com, cellular models for inflammation mdpi.comfrontiersin.orgnih.gov, and assays for antioxidant capacity nih.govtubitak.gov.tr—or provided findings for other, different chemical compounds. For instance, information was found on the vasorelaxant properties of compounds like bergenin (B1666849) and tiliacorinine (B1221359) in isolated rat aorta preparations nih.govresearchgate.net, but not for this compound. Similarly, while the general roles of immune cells like T-cells and B-cells are well-documented mdanderson.orgnih.govclevelandclinic.org, their specific interactions with this compound are not described in the available literature.

The absence of specific data, including the kind of research findings required to construct informative data tables, indicates that this compound may be a compound that has not been the subject of extensive molecular and cellular biological investigation, or that such research is not indexed in the searched scientific databases. Therefore, a scientifically accurate and detailed article strictly adhering to the requested outline cannot be produced at this time.

Advanced Analytical and Spectroscopic Characterization of 2 Methoxybiochanin a

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 2'-methoxybiochanin A, enabling its isolation from other related compounds and matrix components. The choice of technique depends on the sample's complexity and the analytical objective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoflavones due to their polarity and thermal lability. nih.gov Reverse-phase HPLC is the most common modality employed for the separation of this compound.

Key Methodological Aspects:

Stationary Phase: The most frequently used columns are packed with octadecylsilane (B103800) (C18) silica, which separates compounds based on their hydrophobicity. nih.gov

Mobile Phase: A gradient elution system is typically used to achieve optimal separation of a wide range of compounds with differing polarities. This usually consists of an aqueous phase (often containing a small percentage of an acid like formic or acetic acid to improve peak shape and ionization for mass spectrometry) and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). hplc.eu The gradient starts with a higher proportion of the aqueous phase, gradually increasing the organic solvent concentration to elute more hydrophobic compounds.

Detection: Ultraviolet (UV) detection is commonly used, as the conjugated aromatic system of the isoflavone (B191592) core provides strong chromophores. The detection wavelength is typically set at the absorption maxima of the compound, which is generally around 260 nm for isoflavones.

Table 1: Representative HPLC Parameters for Isoflavone Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 260 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-40 °C |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suited for the direct analysis of non-volatile and thermally sensitive molecules like isoflavones. msu.edu The high temperatures required for vaporization in the GC inlet can lead to degradation of the compound. msu.edu To overcome this limitation, derivatization is necessary to increase the volatility and thermal stability of this compound.

Derivatization Process: The hydroxyl group on the isoflavone structure is the primary site for derivatization. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the polar -OH group into a non-polar trimethylsilyl (B98337) (-OTMS) ether. This derivatized molecule is significantly more volatile and can be analyzed by GC. epa.gov

Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., a DB-5ms or HP-5ms) and detected, typically by a Flame Ionization Detector (FID). epa.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a mass spectrometer, are powerful tools for both the quantification and structural confirmation of this compound. lupinepublishers.com

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most widely used technique for the analysis of isoflavones in complex matrices. nih.gov It combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. lupinepublishers.comnih.gov Common ionization interfaces like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the eluting compounds before they enter the mass analyzer. chromatographyonline.com

GC-MS (Gas Chromatography-Mass Spectrometry): This technique combines the separation power of GC with the detection power of MS. etamu.edu For this compound, GC-MS analysis requires prior derivatization as described for GC. mdpi.com The mass spectrometer provides detailed information on the molecular weight and fragmentation of the derivatized compound, aiding in its identification. etamu.edunih.gov

LC-MS/MS (Tandem Mass Spectrometry): This advanced technique offers superior selectivity and sensitivity, making it the gold standard for trace-level quantification. nih.govnih.gov In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion corresponding to this compound is selected, fragmented through collision-induced dissociation (CID), and one or more specific product ions are monitored. nih.govwikipedia.org This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and matrix interference, allowing for highly accurate and precise quantification. nih.gov

Spectroscopic Identification and Structural Analysis

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound. uoa.gr While chromatography can separate the compound, spectroscopy provides the detailed information needed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural determination of organic molecules. rfi.ac.uk Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, the precise connectivity of all atoms in the this compound molecule can be established. glycoscience.ru

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. acdlabs.com The chemical shifts (δ) of the aromatic and olefinic protons in the isoflavone core, the methoxy (B1213986) groups, and the hydroxyl group are characteristic. Spin-spin coupling patterns (e.g., doublets, triplets) reveal which protons are on adjacent carbons. chemguide.co.uk

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows signals for each unique carbon atom in the molecule. libretexts.org The chemical shifts are indicative of the carbon's functional group (e.g., carbonyl, aromatic C-O, aromatic C-H, methoxy).

The complete assignment of all proton and carbon signals, often aided by 2D NMR, provides definitive proof of the structure of this compound. glycoscience.ru

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~7.9 - 8.1 | s (singlet) |

| H-6 | ~6.4 - 6.6 | d (doublet) |

| H-8 | ~6.3 - 6.5 | d (doublet) |

| H-3', H-4', H-5', H-6' | ~6.9 - 7.4 | m (multiplet) |

| 5-OH | ~12.0 - 13.0 | s (singlet) |

| 7-OCH₃ | ~3.8 - 3.9 | s (singlet) |

| 2'-OCH₃ | ~3.7 - 3.8 | s (singlet) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~153 - 155 |

| C-3 | ~122 - 124 |

| C-4 (C=O) | ~178 - 182 |

| C-5 | ~162 - 164 |

| C-6 | ~98 - 100 |

| C-7 | ~164 - 166 |

| C-8 | ~93 - 95 |

| C-9 | ~157 - 159 |

| C-10 | ~105 - 107 |

| C-1' | ~120 - 122 |

| C-2' | ~157 - 159 |

| C-3' to C-6' | ~110 - 132 |

| 7-OCH₃ | ~55 - 57 |

| 2'-OCH₃ | ~55 - 57 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high-resolution instruments (e.g., TOF, Orbitrap), the elemental formula of a compound. rfi.ac.uk The fragmentation pattern observed in the mass spectrum offers valuable structural clues. wikipedia.orglibretexts.orgchemguide.co.uk

For isoflavones like this compound, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction. researchgate.net This reaction cleaves the C-ring, breaking it into two main fragments. The resulting fragment ions provide information about the substitution pattern on the A-ring and the B-ring, respectively. This fragmentation is highly diagnostic for identifying the isoflavone skeleton and locating substituents. researchgate.net

In positive ion mode ESI-MS, this compound would be detected as the protonated molecule [M+H]⁺. Tandem MS (MS/MS) of this precursor ion would induce fragmentation, including the characteristic RDA cleavage. rfi.ac.uk

Table 4: Expected Mass Spectrometric Data for this compound

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 315.0914 (Calculated for C₁₇H₁₅O₆⁺) |

| [M+H-CH₃]⁺ | Loss of a methyl radical | ~300.06 |

| [M+H-CO]⁺ | Loss of carbon monoxide | ~287.09 |

| RDA Fragment 1 | Fragment containing the A-ring | ~167.03 |

| RDA Fragment 2 | Fragment containing the B-ring | ~148.05 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two instrumental methods used to obtain structural information and to quantify compounds. wikipedia.org

Infrared (IR) Spectroscopy:

IR spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. wikipedia.org The resulting IR spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. msu.eduyoutube.com For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its isoflavone core and substituent groups.

Key expected vibrational modes for this compound would include:

O-H stretching: A broad band in the region of 3600-3200 cm⁻¹, indicative of the phenolic hydroxyl groups.

C-H stretching: Bands around 3100-3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds of the methoxy groups.

C=O stretching: A strong absorption band typically in the range of 1650-1600 cm⁻¹, characteristic of the γ-pyrone ring's carbonyl group.

C=C stretching: Aromatic ring stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

C-O stretching: Bands corresponding to the ether linkages of the methoxy groups and the phenolic hydroxyl groups would be observed in the 1300-1000 cm⁻¹ range.

While a specific, publicly available, peer-reviewed IR spectrum for this compound is not readily found, the expected peaks can be inferred from the known spectra of similar compounds like guaiacol (B22219) (2-methoxyphenol) and 2-methoxybenzyl alcohol. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. wikipedia.org This technique is particularly useful for conjugated systems, such as the aromatic rings and the pyrone system in this compound. The UV spectrum of this compound would exhibit distinct absorption maxima (λmax) that are characteristic of its isoflavonoid (B1168493) structure.

Based on the analysis of similar isoflavones, the UV spectrum of this compound in a solvent like methanol or ethanol (B145695) would be expected to show two main absorption bands:

Band I: Typically in the range of 300-340 nm, arising from the cinnamoyl chromophore (B-ring and the C3-C4 double bond).

Band II: Usually found in the 240-270 nm range, corresponding to the benzoyl chromophore (A-ring and the carbonyl group).

A study of 2'-methoxyacetophenone, a related compound, showed two absorption maxima around 250 nm and 310 nm. csic.es The exact positions of these bands for this compound can be influenced by the solvent and the substitution pattern on the isoflavone skeleton.

Quantitative Analysis Methodologies

The accurate quantification of this compound, especially in complex biological samples, is crucial for understanding its pharmacokinetic and metabolic profiles. This requires the development and application of robust and sensitive analytical methods.

Method Development and Validation for Complex Biological Matrices

Developing a reliable quantitative method for this compound in biological matrices like plasma, urine, or tissue homogenates involves several critical steps to ensure accuracy, precision, and specificity. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors are the most common techniques employed.

A typical method development and validation process would include:

Chromatographic Conditions: Optimization of the mobile phase composition (e.g., acetonitrile or methanol with water, often containing a small percentage of formic acid or acetic acid to improve peak shape), selection of a suitable stationary phase (commonly a C18 column), and setting the column temperature and flow rate.

Detector Selection:

UV Detector: A simple and cost-effective option, monitoring the absorbance at one of the λmax values of this compound.

Mass Spectrometry (MS) Detector: Offers superior sensitivity and selectivity, especially when operated in tandem (MS/MS) mode. Electrospray ionization (ESI) is a frequently used ionization source for isoflavonoids.

Sample Preparation: This is a critical step to remove interferences from the biological matrix. Common techniques include:

Protein Precipitation (PPT): Using organic solvents like acetonitrile or methanol to denature and precipitate proteins.

Liquid-Liquid Extraction (LLE): Partitioning the analyte into an immiscible organic solvent.

Solid-Phase Extraction (SPE): Using a sorbent to selectively retain and then elute the analyte.

Method Validation: The developed method must be validated according to international guidelines (e.g., FDA or EMA) to demonstrate its suitability. Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

Linearity and Range: The concentration range over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table summarizes typical parameters for a validated LC-MS/MS method for the quantification of an isoflavonoid like this compound in a biological matrix.

| Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%RE) | ± 15% |

| Extraction Recovery | > 70% |

| Matrix Effect | 85% - 115% |

Bioanalytical Applications for Detection and Quantification

Validated bioanalytical methods are essential for various applications, primarily in pharmacokinetic and metabolism studies.

Pharmacokinetic Studies: After administration of this compound or a precursor compound, its concentration in plasma or blood is measured over time. This data allows for the determination of key pharmacokinetic parameters such as:

Cmax: The maximum observed concentration.

Tmax: The time to reach Cmax.

AUC (Area Under the Curve): A measure of total drug exposure.

t1/2 (Half-life): The time required for the concentration to decrease by half.

Metabolism Studies: These methods can be used to identify and quantify metabolites of this compound in biological fluids like urine and feces. By comparing the chromatographic and mass spectrometric data of the parent compound and its metabolites, researchers can elucidate the metabolic pathways.

Tissue Distribution Studies: The concentration of this compound can be quantified in various tissues to understand its distribution and accumulation in the body.

In Vitro Studies: These methods are also applied to quantify the compound in in vitro models, such as cell culture media or microsomal incubations, to study its transport, metabolism, and mechanism of action at a cellular level.

The high sensitivity and specificity of techniques like LC-MS/MS are particularly crucial for these applications, as the concentrations of this compound and its metabolites in biological samples can be very low.

Future Research Directions for 2 Methoxybiochanin a

Elucidation of Undiscovered Molecular Targets and Off-Target Interactions

A fundamental aspect of future research is the comprehensive mapping of the molecular interactome of 2'-methoxybiochanin A. While some primary targets may have been identified, it is highly probable that the compound interacts with multiple cellular proteins, a phenomenon known as polypharmacology. Understanding this broader interaction profile is critical for explaining its full range of biological effects and for anticipating potential unintended consequences.

Undiscovered Molecular Targets: Initial research may point towards specific enzyme families or signaling pathways, but a systematic, unbiased approach is needed to uncover novel targets. DNA topoisomerases, for instance, are common targets for natural phenolic compounds and represent a potential area of investigation. nih.gov Computational methods, such as reverse docking, can screen this compound against vast libraries of protein structures to predict potential binding partners. These predictions must then be validated through in vitro binding assays and functional experiments.

Predictive computational tools that analyze chemical structures and predict interactions across the proteome can provide a preliminary map of potential off-target liabilities. frontiersin.orgplos.org These in silico predictions require experimental validation using techniques such as proteome-wide thermal shift assays or affinity chromatography coupled with mass spectrometry to identify the full spectrum of binding partners in a cellular context.

| Methodology | Approach | Objective | Potential Finding for this compound |

|---|---|---|---|

| In Silico Screening | Computational | Predict potential protein binding partners based on structural similarity and energy calculations. | A prioritized list of candidate kinases, metabolic enzymes, or nuclear receptors for experimental validation. |

| Affinity Chromatography-Mass Spectrometry | Experimental | Isolate and identify proteins from cell lysates that physically bind to immobilized this compound. | Direct evidence of previously unknown protein interactors under near-physiological conditions. |

| Chemical Proteomics | Experimental | Use chemical probes derived from this compound to label and identify targets in living cells. | Confirmation of target engagement in a cellular environment and identification of the target protein state. |

| RNA-Ligand Profiling (e.g., RBRP) | Experimental | Identify transcriptome-wide binding sites for the small molecule. biorxiv.org | Discovery of potential regulation of gene expression or RNA processing through direct RNA binding. |

Advanced Synthetic Approaches for Enhanced Bioactivity and Selectivity

The natural structure of this compound serves as a scaffold for chemical modification to improve its pharmacological properties. Future synthetic efforts should focus not just on total synthesis but on creating derivatives with enhanced potency, greater selectivity for desired targets, and improved metabolic stability.

Advanced synthetic strategies can be employed to generate a library of analogues. biointerfaceresearch.comrsc.orgsapub.org For example, structure-guided design, informed by docking studies with known or newly discovered targets, can direct modifications to specific parts of the isoflavone (B191592) core. Introducing different functional groups at various positions on the aromatic rings could modulate binding affinity and selectivity. nih.govrsc.org The development of "green" or eco-friendly synthesis methods is also a pertinent goal, aiming for higher yields and reduced environmental impact. biointerfaceresearch.com

The objective is to establish a clear structure-activity relationship (SAR), where specific chemical modifications are linked to changes in biological function. This could involve, for example, synthesizing a series of analogues with varying methoxy (B1213986) group placements or replacing aromatic rings with other heterocyclic systems to explore new chemical space and biological activity. mdpi.comnih.gov

| Synthetic Strategy | Description | Goal for this compound Research |

|---|---|---|

| Structure-Activity Relationship (SAR) Studies | Systematic modification of the compound's chemical structure to identify which parts are responsible for its biological effects. | To create new derivatives with higher potency and selectivity for a specific biological target. |

| Combinatorial Chemistry | Automated synthesis of a large number of different but structurally related molecules. | Rapid generation of a diverse library of this compound analogues for high-throughput screening. |

| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to enhance a desired property. | To improve metabolic stability or bioavailability while retaining or enhancing bioactivity. |

| Fragment-Based Drug Design | Assembling novel compounds from smaller chemical fragments known to bind to a target. | To design novel scaffolds that mimic the binding mode of this compound but with improved drug-like properties. |

Integration of Systems Biology and Omics Technologies in Research

To move beyond a single-target, single-pathway understanding, future research on this compound must embrace a systems-level perspective. nih.gov Systems biology integrates multiple layers of biological information to create a holistic model of a compound's effects on a cell or organism. frontiersin.org The use of high-throughput "omics" technologies is central to this approach. wikipedia.orgmdpi.com

Transcriptomics (RNA-Seq): This technique can reveal how this compound alters the expression of thousands of genes simultaneously, providing a global picture of the cellular response to the compound.

Proteomics: By quantifying changes in protein levels and post-translational modifications, proteomics can identify the downstream effects of the compound on cellular machinery and signaling networks.

Metabolomics: This approach analyzes the global profile of small-molecule metabolites, offering a functional readout of the cellular phenotype and identifying metabolic pathways perturbed by this compound. wikipedia.org

Integrating these multi-omics datasets can uncover previously unknown mechanisms of action, identify novel biomarkers of response, and build predictive models of the compound's activity. nih.gov For example, combining transcriptomic and proteomic data could reveal that this compound downregulates the gene for a specific enzyme while also reducing the abundance of the corresponding protein, providing strong evidence of a functional effect on that pathway.

| Omics Technology | Data Generated | Key Research Question Answered |

|---|---|---|

| Transcriptomics | Changes in messenger RNA (mRNA) and non-coding RNA levels across the genome. | Which genes and signaling pathways are activated or suppressed by the compound? |

| Proteomics | Changes in the abundance and modification state (e.g., phosphorylation) of thousands of proteins. | How does the compound alter the cellular machinery and protein-based signaling networks? |

| Metabolomics | Changes in the levels of endogenous small molecules (metabolites) like lipids, amino acids, and sugars. | What is the functional impact of the compound on cellular metabolism and phenotype? |

| Multi-Omics Integration | A combined dataset linking changes in genes, proteins, and metabolites. | How do molecular changes across different biological layers connect to produce an overall cellular response? |

Development of Novel Pre-clinical Research Models for Specific Biological Actions

The successful translation of basic research findings into clinical applications depends heavily on the quality and relevance of the preclinical models used. nih.govtexilajournal.com While standard cell culture and animal models are valuable, future research on this compound would benefit from the development and use of more sophisticated and specific models that better recapitulate human biology. frontiersin.orggubra.dk

For instance, if investigating anti-cancer properties, moving from generic cancer cell lines to patient-derived xenograft (PDX) models, where tumor tissue from a human patient is implanted into an immunodeficient mouse, can provide more predictive data on efficacy. For studying effects on organ-specific inflammation or fibrosis, three-dimensional (3D) organoid cultures or "organ-on-a-chip" microfluidic devices offer a significant advantage over traditional 2D cell culture by mimicking the complex architecture and microenvironment of human tissues. mdpi.com

The choice of model should be tailored to the specific biological action being investigated. If this compound is hypothesized to affect the interplay between different cell types (e.g., immune cells and tissue cells), co-culture systems or humanized mouse models (mice with a reconstituted human immune system) would be necessary. The development of these advanced models is crucial for validating the compound's mechanism and for generating the robust data needed to justify further development.

| Preclinical Model | Description | Application for this compound |

|---|---|---|

| 3D Organoids | Self-organizing, three-dimensional cell cultures derived from stem cells that mimic the structure and function of an organ. | To study tissue-specific effects and toxicity in a more physiologically relevant context than 2D cell culture. |

| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue directly into immunodeficient mice, preserving the original tumor microenvironment. | To test anti-cancer efficacy on models that better reflect the heterogeneity of human tumors. |

| Organ-on-a-Chip | Microfluidic devices lined with living human cells that recreate the physiological functions of a human organ. | To model complex biological processes like inflammation or fibrosis and to study drug transport and metabolism. |

| Humanized Mouse Models | Mice engrafted with functional human genes, cells, or tissues, often a human immune system. | To investigate interactions with the human immune system and to assess immune-modulating properties. |

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for 2'-methoxybiochanin A, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically involves methoxylation of biochanin A precursors using catalysts like boron trifluoride etherate or enzymatic approaches. Optimization requires monitoring reaction conditions (e.g., solvent polarity, temperature) via HPLC to track intermediate formation . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity. Yield optimization may involve iterative adjustments to stoichiometric ratios of methoxylating agents (e.g., methyl iodide) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. Key markers include:

- ¹H-NMR : A singlet at δ 3.85–3.90 ppm for the methoxy group and aromatic protons between δ 6.50–8.20 ppm.

- ¹³C-NMR : A signal at δ 55–60 ppm for the methoxy carbon and carbonyl peaks at δ 170–180 ppm .

Mass spectrometry (HRMS) should show a molecular ion peak at m/z 314.0794 [M+H]⁺. IR spectroscopy confirms hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. What in vitro assays are recommended for initial bioactivity screening of this compound?

- Methodological Answer : Use cell-based assays targeting estrogen receptor (ER) binding (e.g., ERα/β luciferase reporter assays) and antioxidant activity (DPPH radical scavenging). Include controls:

- Positive controls : 17β-estradiol (for ER) and ascorbic acid (for antioxidant assays).

- Negative controls : Solvent-only treatments (e.g., DMSO ≤0.1%). Dose-response curves (1–100 μM) with triplicate replicates ensure reliability .

Advanced Research Questions

Q. How can researchers reconcile conflicting in vitro and in vivo bioavailability data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor absorption. Redesign studies by:

- Pharmacokinetic profiling : Administer the compound via oral gavage in rodent models and measure plasma concentrations using LC-MS/MS at intervals (0–24 hrs). Compare with in vitro Caco-2 permeability assays .

- Metabolite identification : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites. Use UPLC-QTOF-MS for structural elucidation .

Q. What computational models are suitable for predicting structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against ERα/β and COX-2 targets identifies critical binding residues. Pair with QSAR models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with synthesized analogs tested in enzyme inhibition assays (IC₅₀ comparisons) .

Q. How should longitudinal studies be designed to assess chronic effects of this compound in mammalian systems?

- Methodological Answer : Use a rodent model (e.g., Sprague-Dawley rats) with daily oral doses (10–50 mg/kg) over 6–12 weeks. Monitor biomarkers:

- Toxicity : Liver/kidney function (ALT, creatinine).

- Efficacy : Bone density (DXA scans) for osteoporosis models or tumor volume in xenografts. Include a recovery phase (4 weeks post-treatment) to evaluate reversibility .

Key Considerations for Methodological Rigor

- Reproducibility : Document batch-to-batch variability in synthesis (e.g., NMR purity ≥95%) and pre-register experimental protocols .

- Data Contradictions : Use meta-analysis tools (e.g., RevMan) to statistically evaluate heterogeneity across studies .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies and obtain IRB approval for human cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.